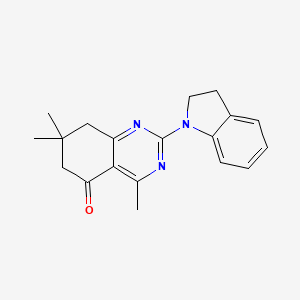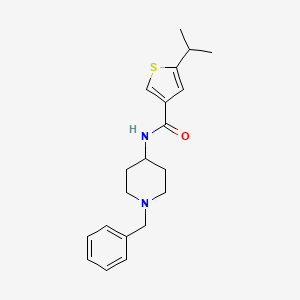
1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone
Overview
Description
1-Ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community. It belongs to the class of compounds called selective androgen receptor modulators (SARMs) and is known for its potential to improve physical performance and endurance.
Mechanism of Action
1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism and muscle fiber composition. Activation of the PPARδ pathway leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and physical performance.
Biochemical and Physiological Effects:
1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to an increase in energy production. It also improves glucose uptake and insulin sensitivity, which can be beneficial for individuals with type 2 diabetes. Additionally, 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has been shown to reduce inflammation and oxidative stress, which can help prevent cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 in lab experiments is its ability to improve endurance and physical performance in animal models. This can be beneficial for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 is its potential to cause cancer in animal models. Therefore, caution should be taken when using 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 in lab experiments.
Future Directions
There are several future directions for research on 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases. Another area of interest is its use in improving cardiac function and preventing heart failure. 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has been shown to improve cardiac function in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to determine the long-term safety and efficacy of 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 in humans.
Conclusion:
In conclusion, 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 is a synthetic drug that has gained significant attention in the scientific community for its potential to improve physical performance and endurance. It works by activating the PPARδ pathway, leading to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has several potential applications in treating various medical conditions and improving physical performance. However, caution should be taken when using 1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 in lab experiments due to its potential to cause cancer in animal models. Further research is needed to determine its long-term safety and efficacy in humans and its potential use in treating neurodegenerative diseases and preventing heart failure.
Scientific Research Applications
1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone 501516 has been extensively studied for its potential use in treating various medical conditions, including obesity, type 2 diabetes, and cardiovascular diseases. It has also been investigated for its ability to improve physical performance and endurance in athletes and bodybuilders.
properties
IUPAC Name |
1-ethyl-3-(morpholine-4-carbonyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-17-11-13(16(20)18-7-9-21-10-8-18)15(19)12-5-3-4-6-14(12)17/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQKQGZUFMVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(4-morpholinylcarbonyl)-4(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)

![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4538878.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4538884.png)

![3-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B4538894.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4538906.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538909.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4538916.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4538918.png)

![N'-[(4-chlorophenoxy)acetyl]-2-ethylbutanohydrazide](/img/structure/B4538943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B4538950.png)